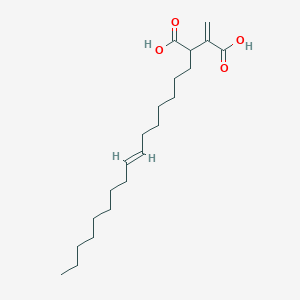

Ceriporic acid D

Description

Properties

Molecular Formula |

C21H36O4 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2-[(E)-hexadec-7-enyl]-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C21H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23/h10-11,19H,2-9,12-17H2,1H3,(H,22,23)(H,24,25)/b11-10+ |

InChI Key |

BQGIGMHUCMNPDK-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCC(C(=C)C(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |

Synonyms |

ceriporic acid D trans-7-hexadecenylitaconic acid |

Origin of Product |

United States |

Elucidation of Ceriporic Acid D Biosynthesis

De Novo Biosynthesis Pathways in Ceriporiopsis subvermispora

Ceriporic acid D, along with other ceriporic acids, is synthesized de novo by the white-rot fungus Ceriporiopsis subvermispora. nih.govkyoto-u.ac.jp The proposed biosynthetic route suggests a condensation reaction between oxaloacetate and an acyl-Coenzyme A (acyl-CoA). kyoto-u.ac.jpdaneshyari.com This pathway highlights the fungus's ability to construct complex lipid-related molecules from basic metabolic precursors. daneshyari.com

Experimental Validation via Isotopic Labeling (e.g., ¹³C-[U]-Glucose Feeding Experiments)

The de novo synthesis of this compound has been experimentally confirmed through isotopic labeling studies. nih.govkyoto-u.ac.jp In these experiments, Ceriporiopsis subvermispora cultures were fed with uniformly labeled ¹³C-glucose ([U-¹³C]glucose). nih.govkyoto-u.ac.jp Subsequent analysis of the metabolites revealed the incorporation of the ¹³C isotope into the molecular structure of both Ceriporic acid C ((R,Z)-2-(hexadec-7-enyl)-3-itaconic acid) and this compound ((R)-3-[(E)-hexadec-7-enyl]-itaconic acid). nih.govkyoto-u.ac.jp This demonstrated that the fungus utilizes glucose as a primary carbon source to build the entire molecule from scratch. nih.gov

Stereoselective Aspects of this compound Biosynthesis

The biosynthesis of ceriporic acids is a highly stereoselective process, resulting in specific configurations at the chiral centers and in the geometry of the double bonds within the fatty acid side chains. nih.govwikipedia.org

Formation of Trans-Desaturated Bonds

A distinguishing feature of this compound is the trans (E) configuration of the double bond in its 7-hexadecenyl side chain. nih.govdaneshyari.com This is noteworthy because, until its discovery, 7-hexadecenyl derivatives with a trans configuration had not been reported among the alk(en)ylitaconic acids, which include structurally similar lichen acids. nih.gov The biosynthesis of this trans-desaturated bond is a key point of discussion, contrasting with the more common cis (Z) configuration found in its counterpart, Ceriporic acid C. nih.govkyoto-u.ac.jp

Proposed Biosynthetic Mechanism: Acyl-CoA Attack on the re Face of Oxaloacetate

A stereoselective biosynthetic pathway has been proposed based on the absolute configuration of the ceriporic acids. kyoto-u.ac.jpdaneshyari.com It is hypothesized that the synthesis involves the condensation of an acyl-CoA molecule with oxaloacetate. kyoto-u.ac.jp Specifically, the proposed mechanism suggests that the reaction proceeds via an attack of the acyl-CoA on the re face of the keto carbonyl group of oxaloacetate. kyoto-u.ac.jp This specific direction of attack is significant as it is opposite to the stereospecificity observed in most citrate (B86180) synthase enzymes. kyoto-u.ac.jp

Determination of Absolute Configuration within the Ceriporic Acid Series

The absolute configuration of the asymmetric carbon at the C-3 position has been determined for the ceriporic acid series, including acids A, B, and C, as (R). nih.govdaneshyari.com This was established by isolating the natural compounds and analyzing their NMR spectra with a chiral shift reagent, then comparing them to chemically synthesized racemic mixtures and known compounds like (R)-(-)- and (S)-(+)-methylsuccinic acid. nih.gov Although this compound was identified as (E)-hexadecenylitaconic acid, its full stereochemical designation is (R)-3-[(E)-hexadec-7-enyl]-itaconic acid, consistent with the (R)-configuration found in other ceriporic acids. nih.govdaneshyari.com

Table 1: Configuration of Ceriporic Acids

| Compound | Systematic Name | Absolute Configuration at C-3 | Side Chain Double Bond Geometry |

|---|---|---|---|

| Ceriporic acid A | (R)-3-tetradecylitaconic acid | R | Saturated |

| Ceriporic acid B | (R)-3-hexadecylitaconic acid | R | Saturated |

| Ceriporic acid C | (R)-3-[(Z)-hexadec-7-enyl]-itaconic acid | R | Z (cis) |

| This compound | (R)-3-[(E)-hexadec-7-enyl]-itaconic acid | R | E (trans) |

Enzymatic and Genetic Components of the Biosynthetic Pathway (If specific to this compound)

While the general biosynthetic pathway involving acyl-CoA and oxaloacetate has been proposed, the specific enzymes and genes responsible for the synthesis of this compound in Ceriporiopsis subvermispora have not been fully elucidated in the reviewed literature. Research has focused on enzymes related to the fungus's lignin-degrading capabilities, such as manganese peroxidase (MnP) and laccase, which are not directly involved in the synthesis of the itaconic acid structure. nih.govresearchgate.net Academic abstracts indicate that efforts have been made to screen for candidate genes involved in the biosynthesis of other ceriporic acids, such as Ceriporic acid B, but specific results for the synthases or the desaturase responsible for the unique trans bond in this compound are not yet detailed. kyoto-u.ac.jp

Investigation of the Biological Activities of Ceriporic Acid D

Modulation of Redox Homeostasis in Fungal Biotransformation Processes

Ceriporic acid D, an alk(en)ylitaconic acid produced by the selective lignin-degrading fungus Ceriporiopsis subvermispora, plays a crucial role in maintaining redox balance within its environment. nih.govnih.govnpatlas.org This function is critical for the fungus's ability to efficiently degrade lignin (B12514952) while preserving cellulose (B213188). kyoto-u.ac.jp The modulation of redox homeostasis is achieved through a multi-faceted approach involving the silencing of the Fenton reaction system, inhibition of ferric ion reduction, and attenuation of hydroxyl radical production. nih.govnih.govnpatlas.orggerli.comunmul.ac.id

Redox Silencing of the Fenton Reaction System

A primary function of ceriporic acids, including this compound, is the "redox silencing" of the Fenton reaction system. nih.govnih.govresearchgate.net The Fenton reaction, a process involving iron ions and hydrogen peroxide, generates highly reactive hydroxyl radicals (•OH). While these radicals can contribute to the breakdown of lignin, they are also highly destructive to cellulose, the main component of wood that the fungus aims to preserve for nourishment. gerli.comnih.gov By interfering with this reaction, this compound helps to control the production of these damaging radicals. core.ac.uk

Inhibition of Ferric Ion (Fe3+) Reduction

This compound's mechanism for silencing the Fenton reaction involves the inhibition of ferric ion (Fe3+) reduction. nih.govnih.gov The Fenton reaction cycle requires the reduction of Fe3+ to ferrous ion (Fe2+), which then reacts with hydrogen peroxide to produce hydroxyl radicals. Ceriporic acids effectively suppress this initial reduction step, thereby preventing the entire cascade from occurring. nih.govgerli.com This targeted inhibition is a key strategy employed by C. subvermispora to manage the reactivity of its extracellular environment. nih.gov

Attenuation of Hydroxyl Radical (•OH) Production

The direct consequence of inhibiting Fe3+ reduction is the significant attenuation of hydroxyl radical (•OH) production. nih.govgerli.comunmul.ac.id Research has demonstrated that ceriporic acids strongly inhibit the generation of •OH. nih.gov This suppression of cellulolytic active oxygen species is proposed to be a central mechanism that allows for the selective degradation of lignin. kyoto-u.ac.jpgerli.com By minimizing the concentration of these highly reactive radicals, the fungus can effectively decompose lignin without causing extensive damage to the cellulosic components of the wood. gerli.comunmul.ac.id

Impact on Lignocellulosic Substrate Degradation

The ability of this compound to modulate redox reactions has a profound impact on how Ceriporiopsis subvermispora interacts with and degrades lignocellulosic biomass. This targeted chemical activity is fundamental to the fungus's ecological niche as a selective lignin degrader. kyoto-u.ac.jpacs.org

Suppression of Cellulose Depolymerization by Hydroxyl Radicals

Hydroxyl radicals are potent agents of cellulose depolymerization. nih.gov The uncontrolled production of these radicals would lead to the breakdown of cellulose, which is not the primary food source for selective lignin-degrading fungi. This compound plays a protective role by suppressing the formation of these radicals, thereby preventing the intensive depolymerization of cellulose. gerli.comunmul.ac.idnih.gov This protective action ensures that the structural integrity of the cellulose is largely maintained while the surrounding lignin is broken down. kyoto-u.ac.jp

Role in Selective Lignin Degradation without Intensive Cellulose Damage

The culmination of this compound's biological activities is its crucial role in facilitating the selective degradation of lignin. nih.govkyoto-u.ac.jpgerli.com By controlling the Fenton reaction and minimizing hydroxyl radical production, the fungus creates an environment where lignin can be effectively targeted and degraded by its enzymatic machinery without inflicting significant collateral damage on the cellulose. kyoto-u.ac.jpgerli.com This selective process is a hallmark of white-rot fungi like C. subvermispora and is essential for their unique mode of wood decay. kyoto-u.ac.jp The secretion of ceriporic acids is a key biochemical strategy that underpins this remarkable selectivity. nih.govgerli.com

Molecular Mechanisms of Action of Ceriporic Acid D

Interactions with Iron and Reactive Oxygen Species (ROS) Generating Systems

A key aspect of the function of ceriporic acids, including ceriporic acid D, is their ability to modulate the Fenton reaction, a major source of highly destructive hydroxyl radicals (•OH) in biological systems. gerli.comsrce.hr The Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂), and it is a significant contributor to cellulose (B213188) degradation during wood decay. nih.govmdpi.com

Ceriporic acids suppress the production of hydroxyl radicals by inhibiting the reduction of ferric iron (Fe³⁺) to Fe²⁺, a critical step for the Fenton reaction to proceed. nih.govgerli.com This redox silencing is crucial for the selective delignification process of C. subvermispora, as it minimizes damage to cellulose. gerli.comsrce.hr Even in the presence of Fe³⁺ reductants like hydroquinone, ceriporic acids effectively attenuate the generation of •OH. gerli.com This targeted inhibition allows the fungus to employ other radical-based mechanisms for lignin (B12514952) degradation without causing widespread, non-specific damage to the wood's cellulosic components. nih.gov

Participation in Ligninolytic Lipid Peroxidation

While suppressing one type of radical generation, ceriporic acids are actively involved in another: ligninolytic lipid peroxidation. This process, catalyzed by manganese peroxidase (MnP), is a central mechanism for the degradation of the complex, non-phenolic structures that constitute a major portion of lignin. kyoto-u.ac.jpnih.gov

Initiation of Manganese Peroxidase (MnP)-Catalyzed Lipid Peroxidation

Ceriporic acids, particularly unsaturated variants like ceriporic acid G, can initiate the MnP-catalyzed peroxidation of lipids. kyoto-u.ac.jprsc.org The process begins with the MnP enzyme oxidizing Mn²⁺ to Mn³⁺. nih.govnih.gov This chelated Mn³⁺ can then interact with unsaturated fatty acids, like certain ceriporic acids, to initiate a cascade of lipid peroxidation. nih.govkyoto-u.ac.jp This reaction generates peroxyl radicals, which are diffusible and moderately strong oxidants capable of attacking lignin structures. nih.gov While the alkylperoxyl radicals initially formed from common fatty acids like linoleic acid may not be potent enough to degrade lignin on their own, the involvement of specialized molecules like ceriporic acids and the subsequent formation of more reactive species like acyl radicals are key to the process. nih.govresearchgate.net

Decomposition of Recalcitrant Non-Phenolic Lignin Substructure Model Compounds

The lipid peroxidation reactions initiated by ceriporic acids and MnP have been shown to be effective in breaking down recalcitrant non-phenolic lignin model compounds. kyoto-u.ac.jprsc.org This is a critical finding, as these non-phenolic structures are a major barrier to lignin degradation and are not readily broken down by many other fungal systems. The free radicals generated during lipid peroxidation, including peroxyl and acyl radicals, are capable of co-oxidizing these complex lignin structures. nih.govresearchgate.net This mechanism allows C. subvermispora to degrade lignin efficiently without relying on high-redox-potential enzymes like lignin peroxidase (LiP), which are absent in this fungus. kyoto-u.ac.jp

Contribution to the Unique Wood Decay Mechanism of Ceriporiopsis subvermispora

The combined effects of Fenton reaction suppression and promotion of targeted lipid peroxidation contribute significantly to the unique "selective" wood decay pattern of C. subvermispora. srce.hrkyoto-u.ac.jp This fungus degrades lignin at a distance from its hyphae, suggesting the involvement of diffusible, low-molecular-weight agents like ceriporic acids. kyoto-u.ac.jpnih.gov

Role in Single-Electron Transfer (SET) Mechanisms during Lignin Cleavage

Evidence suggests that the in situ degradation of lignin by C. subvermispora is initiated by single-electron transfer (SET). acs.orgacs.org The radicals generated through MnP-mediated lipid peroxidation, a process in which ceriporic acids are key players, are believed to be the agents of this initial SET oxidation. acs.orgacs.org This single-electron oxidation triggers a cascade of reactions leading to the cleavage of critical bonds within the lignin polymer, such as the Cα-Cβ, Cβ-O, and β-O-4' aryl ether linkages. acs.orgacs.orgresearchgate.net The ability to generate these diffusible radical oxidants allows the fungus to effectively depolymerize the complex lignin structure throughout the wood matrix. acs.org

Ecological Significance and Environmental Role of Ceriporic Acid D

Function in Selective Ligninolysis by White Rot Fungi in Forest Ecosystems

White-rot fungi are primary decomposers of wood in forest ecosystems, making them essential players in the global carbon cycle. acs.orgresearchgate.net A specialized group, known as selective white-rot fungi, which includes Ceriporiopsis subvermispora, can depolymerize and remove lignin (B12514952) from wood with relatively little degradation of cellulose (B213188), a process termed selective ligninolysis. pnas.orgdaneshyari.comresearchgate.net This ability is ecologically significant as lignin is a complex, recalcitrant polymer that protects polysaccharides in the plant cell wall from microbial attack. oup.com

The mechanism of selective ligninolysis is complex and involves the secretion of low-molecular-weight metabolites that can diffuse into the wood cell wall, a site often inaccessible to larger enzymes. kyoto-u.ac.jpasm.org C. subvermispora accomplishes this degradation without producing the powerful lignin peroxidases (LiPs) used by non-selective fungi like Phanerochaete chrysosporium. pnas.orgnih.gov Instead, its strategy relies heavily on manganese peroxidase (MnP). pnas.org It is proposed that MnP initiates a process of lipid peroxidation, where unsaturated fatty acids are oxidized to generate highly reactive radical species that can attack and break down the non-phenolic structures of lignin, which are its most abundant components. pnas.orgnih.govasm.org

Ceriporic acids are key metabolites in this process. asm.orgacs.org Research has shown that specific members of this family, such as Ceriporic acid G, can trigger the MnP-catalyzed lipid peroxidation cascade, leading to the degradation of recalcitrant lignin model compounds. kyoto-u.ac.jp These lipid-derived radicals act as diffusible oxidants, enabling the fungus to decompose lignin at a distance from its hyphae. kyoto-u.ac.jpasm.org The secretion of these specialized metabolites is a key biochemical strategy that allows C. subvermispora to efficiently and selectively delignify wood in its natural habitat.

Ecological Advantage of Cellulose Preservation during Lignin Biodegradation

A major challenge for wood-decaying fungi is that the radical chemistry used to break down lignin can also damage cellulose, the primary structural component of wood. nih.gov Lignin biodegradation often involves the Fenton reaction, where iron ions (Fe²⁺) react with hydrogen peroxide (H₂O₂) to produce highly reactive and cellulolytic hydroxyl radicals (•OH). nih.govnih.gov Non-selective fungi often erode the wood cell wall by producing these radicals. nih.gov

Selective white-rot fungi like C. subvermispora have evolved a sophisticated system to counteract this collateral damage, which represents a significant ecological advantage. nih.govsrce.hr This system relies on the secretion of ceriporic acids. nih.govsrce.hr It has been demonstrated that ceriporic acids, notably Ceriporic acid B, effectively suppress the Fenton reaction. nih.govcore.ac.uk They achieve this by inhibiting the reductive cycle of iron, specifically by chelating iron ions and preventing the reduction of Fe³⁺ to the Fe²⁺ required for the reaction. nih.govnih.gov

By inhibiting the production of destructive hydroxyl radicals, ceriporic acids ensure that the delignification process does not lead to the extensive loss of cellulose. nih.govsrce.hr This preservation of polysaccharides is crucial for the fungus, as it is thought to consume the more easily accessible hemicellulose as its primary carbon and energy source during the initial stages of decay. researchgate.net The ability to uncouple lignin degradation from cellulose destruction allows the fungus to efficiently access nutrients while maintaining the structural integrity of its substrate for a longer period.

Extracellular Metabolite Secretion and Accumulation Profiles in Fungal Cultures

Ceriporiopsis subvermispora secretes a diverse array of lipid-related secondary metabolites into its environment, with ceriporic acids being a prominent and distinctive class. nih.govdaneshyari.comjetir.org These compounds are found in the extracellular sheath, a glucan matrix that surrounds the fungal hyphae, and are secreted into lignocellulosic substrates like wood and straw. kyoto-u.ac.jpresearchgate.net The production of ceriporic acids appears to be a specialized trait of C. subvermispora, as other white-rot fungi produce them in much lower amounts, if at all. researchgate.netsrce.hr

Analysis of fungal cultures has provided insight into the secretion and accumulation of these metabolites over time. In a study where C. subvermispora was grown on wheat straw, four different ceriporic acids (A, B, C, and G) were identified and quantified. researchgate.net The compounds accumulated significantly during the first four weeks of fungal treatment, demonstrating their active production during the decay process. researchgate.net The relative levels of these acids remained high or continued to increase over a 10-week period when stored at room temperature, indicating their stability in the substrate. researchgate.net

The consistent secretion of a suite of ceriporic acids highlights their integral role in the fungus's life cycle and wood-decay strategy. kyoto-u.ac.jp The profile of these extracellular metabolites helps to create a unique chemical environment that facilitates selective ligninolysis while protecting cellulose. kyoto-u.ac.jp

Table 1: Relative Accumulation of Ceriporic Acids in C. subvermispora-Treated Wheat Straw

This table shows the relative levels of different ceriporic acids at the beginning of anaerobic storage (W0) after initial fungal treatment, and after 2 and 10 weeks of storage at two different temperatures. The data illustrates the production and stability of these metabolites.

Data adapted from a study on anaerobically stored wheat straw treated with C. subvermispora, showing relative levels normalized to the starting point (W0). researchgate.net

Derivatives and Structure Activity Relationship Sar Studies of Ceriporic Acids

Synthesis and Characterization of Ceriporic Acid D Analogs and Oxidized Derivatives

The exploration of ceriporic acid's chemical space has led to the isolation and synthesis of novel derivatives, including new alkadienyl, alkenyl, and epoxy itaconic acids from the selective white-rot fungus Ceriporiopsis subvermispora. kyoto-u.ac.jp These discoveries have provided deeper insights into the metabolic diversity of this organism and the range of compounds it employs for lignocellulose degradation.

Among the noteworthy derivatives are Ceriporic Acids G and H, which feature distinct unsaturated side chains. researchgate.net Ceriporic Acid G is identified as 3-[(Z,Z)-hexadec-7,10-dienyl]-itaconic acid, possessing a bis-allyl structure, while Ceriporic Acid H is 3-[(Z)-octadec-9-enyl]-itaconic acid, containing a monoene side chain. researchgate.net These compounds represent a class of metabolites capable of initiating ligninolytic lipid peroxidation. kyoto-u.ac.jpresearchgate.net

Another significant derivative is epoxy ceriporic acid, an oxidized form produced by C. subvermispora. nih.gov Through high-resolution liquid chromatography-mass spectrometry (HR-LC/MSn) and feeding experiments with labeled glucose, this metabolite was identified as (R)-3-(7,8-epoxy-hexadecyl)-itaconic acid. nih.govresearchmap.jp Its identity was confirmed by comparing the natural product to a synthetic standard. nih.gov This was the first report of a natural alkylitaconic acid bearing an epoxy group on its side chain. nih.gov

Table 1: Novel Ceriporic Acid Derivatives

| Compound Name | Chemical Structure | Key Structural Feature | Source |

| Ceriporic Acid G | 3-[(Z,Z)-hexadec-7,10-dienyl]-itaconic acid | Alkadienyl side chain (bis-allyl) | Isolated from C. subvermispora; also synthesized. researchgate.net |

| Ceriporic Acid H | 3-[(Z)-octadec-9-enyl]-itaconic acid | Alkenyl side chain (monoene) | Isolated from C. subvermispora; also synthesized. researchgate.net |

| Epoxy Ceriporic Acid | (R)-3-(7,8-epoxy-hexadecyl)-itaconic acid | Epoxy group on the alkyl side chain | Isolated from C. subvermispora; also synthesized. nih.gov |

The structural elucidation of these novel ceriporic acids has been supported by their total synthesis, which also provides a means to produce them and other analogs for further study. Different synthetic strategies have been employed depending on the target structure.

Cross-Aldol Condensation : Ceriporic acid G was successfully synthesized utilizing a cross-aldol condensation reaction. kyoto-u.ac.jpresearchgate.net This method is effective for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound, making it suitable for constructing the specific unsaturated side chain of Ceriporic Acid G. researchgate.netbyjus.com

Grignard Reaction : The synthesis of Ceriporic acid H was achieved through a Grignard reaction. kyoto-u.ac.jpresearchgate.net This versatile reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, a key step in building the alkenyl side chain of Ceriporic Acid H. researchgate.netresearchgate.net Grignard reactions have also been used to synthesize Ceriporic acid B for analytical purposes. researchgate.netlookchem.com

Epoxidation : The authentic standard for epoxy ceriporic acid was prepared in vitro by reacting (R)-3-[(Z)-hexadec-7-enyl]-itaconic acid (ceriporic acid C) with m-chloroperbenzoic acid (m-CPBA), a common reagent for converting alkenes to epoxides. nih.gov

Chemoenzymatic synthesis approaches, which combine chemical and enzymatic steps, are also being explored for the production of various complex biomolecules, offering high efficiency and stereoselectivity. rsc.orgrsc.org

Novel Alkadienyl, Alkenyl, and Epoxy Itaconic Acids (e.g., Ceriporic Acids G, H, Epoxy Ceriporic Acid)

Quantitative Structure-Activity Relationship (QSAR) Approaches for Ceriporic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For ceriporic acids, these approaches are vital for pinpointing the molecular attributes that drive their function in ligninolysis and for designing new, potentially more potent, derivatives.

While comprehensive QSAR models for large series of ceriporic acid derivatives are not yet widely established, computational techniques like molecular docking and molecular dynamics (MD) simulations are used to probe their interactions and functions. nih.gov These methods help visualize how ceriporic acids and their derivatives might interact with key enzymes and substrates in the lignin (B12514952) degradation process. science.govjmpas.com

Molecular docking can predict the binding affinity and orientation of a ligand (like a ceriporic acid derivative) within the active site of a target protein, such as manganese peroxidase (MnP) or laccase. science.govnih.gov Molecular dynamics simulations can then be used to study the stability of these interactions over time and observe conformational changes in both the ligand and the protein, providing a more dynamic picture of the molecular interactions. nih.gov

By synthesizing and testing various analogs, researchers have begun to draw direct lines between specific structural features and biological outcomes. A key activity of these compounds is their involvement in MnP-catalyzed lipid peroxidation, a mechanism that generates diffusible oxidants capable of degrading recalcitrant, non-phenolic lignin structures. kyoto-u.ac.jpacs.org

A significant finding is that Ceriporic acid G, with its alkadienyl side chain, was shown to trigger MnP-catalyzed lipid peroxidation and lead to the decomposition of a non-phenolic lignin model compound. kyoto-u.ac.jpresearchgate.netacs.org This activity was not reported for simple fatty acids, highlighting the unique role of the ceriporic acid structure. kyoto-u.ac.jp The itaconic acid moiety itself is known to be crucial for the ability of ceriporic acids to act as "redox silencers" in Fenton chemistry by inhibiting the reduction of Fe(III) ions. researchgate.netresearchgate.netnih.gov The epoxy group on epoxy ceriporic acid represents an oxidized modification that suggests a role in the complex oxidative environment of wood decay. nih.gov

Table 2: Structure-Activity Correlations in Ceriporic Acid Derivatives

| Structural Feature | Derivative Example | Observed Biological Activity | Reference(s) |

| Itaconic Acid Moiety | All Ceriporic Acids | Inhibits Fe(III) reduction, silencing the Fenton reaction. | researchgate.netnih.gov |

| Alkadienyl Side Chain (bis-allyl) | Ceriporic Acid G | Triggers MnP-catalyzed lipid peroxidation; degrades non-phenolic lignin model compounds. | kyoto-u.ac.jpresearchgate.netacs.org |

| Epoxy Group on Side Chain | Epoxy Ceriporic Acid | Indicates involvement in oxidative metabolic pathways during wood decay. | nih.gov |

| (E)-alkenyl Side Chain | This compound | Biosynthesized de novo by the fungus, suggesting a specific biological role for the trans configuration. | nih.gov |

Computational Modeling and Simulation Techniques (e.g., Molecular Docking, Molecular Dynamics Simulations)

Identification of Essential Structural Motifs for Enhanced Biological Functionality

SAR studies have illuminated several structural motifs that are essential for the biological functionality of ceriporic acids and their derivatives.

The Itaconic Acid Headgroup : This dicarboxylic acid feature is fundamental. It is directly responsible for the unique ability of these molecules to chelate iron ions and modulate redox cycling, particularly by inhibiting the Fenton reaction, which prevents uncontrolled hydroxyl radical production. researchgate.netnih.govacs.org

The Long Aliphatic Side Chain : The lipid-like tail is crucial for mediating the interaction with other lipids. This feature is a prerequisite for their role in lipid peroxidation cycles, which generate the reactive species needed to attack lignin. acs.orgacs.org

Unsaturation in the Side Chain : The presence, number, and geometry of double bonds in the side chain are critical determinants of activity. The bis-allyl system in Ceriporic Acid G, for example, makes it a potent initiator of ligninolytic lipid peroxidation. kyoto-u.ac.jpresearchgate.net The discovery of this compound, an isomer of Ceriporic Acid C with an (E)- or trans-double bond, which is also biosynthesized by the fungus, suggests that the stereochemistry of the double bond is functionally important. nih.gov The existence of oxidized derivatives like epoxy ceriporic acid further underscores that functionalization of the side chain is a key theme in their biological roles. nih.gov

Collectively, these motifs—the polar head, the nonpolar tail, and the specific functionalities along the chain—work in concert to enable the diverse and vital functions of ceriporic acids in selective lignin degradation.

Advanced Research Methodologies for Ceriporic Acid D Investigation

Isolation and Purification Techniques for Complex Fungal Metabolite Mixtures

The initial step in studying ceriporic acid D involves its separation from the intricate mixture of metabolites produced by the selective white-rot fungus, Ceriporiopsis subvermispora. nih.gov The process begins with the cultivation of the fungus, often on a wood meal medium, to encourage the production of these secondary metabolites. nih.gov

A series of chromatographic techniques are then employed for isolation and purification. High-Performance Liquid Chromatography (HPLC) is a key method used in this process. nih.gov Researchers utilize columns such as the Octadecylsilyl (ODS) column, which separates compounds based on their hydrophobicity. nih.gov This technique allows for the effective separation of ceriporic acids from other fungal lipids. nih.gov Additionally, Size-Exclusion Chromatography (SEC) can be used to separate molecules based on their size. acs.orgacs.org The collected fractions are then analyzed to identify those containing the compound of interest.

Table 1: Chromatographic Techniques for this compound Isolation

| Technique | Principle | Application in this compound Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and affinity for the stationary phase. | Used with ODS columns to separate ceriporic acids from other fungal metabolites. nih.govnih.gov |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Further purification of lignin (B12514952) isolates and other large molecules from the fungal culture. acs.orgacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Often used after derivatization to identify and quantify fatty acids and related metabolites. nih.govnih.gov |

Advanced Spectroscopic Characterization

Once isolated, the precise chemical structure of this compound is determined using advanced spectroscopic methods. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MSn) provides accurate mass measurements, which helps in determining the elemental composition of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic arrangement. Techniques such as 1H NMR and two-dimensional NMR (e.g., J-resolved 2D NMR) are employed to map the connectivity of protons within the molecule. nih.gov To determine the absolute configuration of the chiral center at carbon-3, a chiral shift reagent is used in conjunction with NMR spectroscopy. nih.gov This involves comparing the NMR spectra of the natural ceriporic acids with synthetic racemic mixtures and known chiral compounds like (R)-(-)- and (S)-(+)-methylsuccinic acid. nih.gov This comparative analysis has established the absolute configuration of ceriporic acids A, B, and C as having the (R) conformation. nih.gov The structure of this compound was confirmed by comparing the isolated natural product with a chemically synthesized version. researchgate.net

Table 2: Spectroscopic Methods for this compound Characterization

| Technique | Information Gained | Specific Application |

|---|---|---|

| High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MSn) | Precise molecular weight and elemental composition. | Identification of new ceriporic acid analogs like E and F. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including atom connectivity and stereochemistry. | Determination of the absolute configuration of ceriporic acids using chiral shift reagents. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives. | Analysis of dimethyl disulfide derivatives to locate double bonds in the alkyl side chains. nih.gov |

Isotopic Labeling and Metabolic Flux Analysis

To understand the biosynthetic pathway of this compound, researchers utilize isotopic labeling studies. nih.govresearchgate.net In these experiments, the fungus is fed a substrate labeled with a stable isotope, such as ¹³C-labeled glucose ([U-¹³C]-glucose). researchgate.net As the fungus metabolizes the labeled glucose, the ¹³C atoms are incorporated into the newly synthesized molecules, including ceriporic acids.

By analyzing the resulting labeled this compound using techniques like mass spectrometry and NMR, scientists can trace the metabolic pathways leading to its formation. nih.govresearchgate.net This method has demonstrated that this compound is synthesized de novo by C. subvermispora. researchgate.net These studies have also suggested that the biosynthetic precursors for related ceriporic acids are oxaloacetate and specific fatty acyl-CoAs. nih.govresearchgate.net This approach provides a dynamic view of the metabolic processes and helps to map the flow of carbon through the fungal metabolic network.

In Vitro and Cell-Free Assay Systems for Functional Analysis and Mechanistic Elucidation

Investigating the function of this compound and its mechanism of action often involves the use of in vitro and cell-free assay systems. These controlled environments allow researchers to study specific biochemical reactions and interactions without the complexity of a living cell.

A key function attributed to ceriporic acids is their role in the Fenton reaction system, where they can act as iron redox silencers by inhibiting the reduction of Fe³⁺. nih.gov Assays to study this effect typically involve monitoring the production of hydroxyl radicals (•OH) generated by the Fenton reaction in the presence and absence of ceriporic acids. acs.org Furthermore, the role of ceriporic acids in manganese peroxidase (MnP)-catalyzed lipid peroxidation can be examined. researchgate.netkyoto-u.ac.jp These assays often use a model compound representing a recalcitrant non-phenolic lignin substructure to assess the degradative capabilities of the system initiated by ceriporic acids. kyoto-u.ac.jp

Future Research Directions and Potential Applications in Bioscience Research

Exploration as a Lead Compound for Development of Novel Biocatalysts or Modulators

The defining feature of ceriporic acids is their ability to suppress the Fenton reaction, a process that generates highly reactive hydroxyl radicals which can degrade cellulose (B213188). nih.govunmul.ac.idresearchgate.net This is achieved by inhibiting the reduction of Fe(3+) ions. nih.govnih.gov This inherent capacity for redox silencing positions Ceriporic acid D as a compelling lead compound for the development of novel biocatalysts or enzymatic modulators.

Future research could focus on designing synthetic analogues of this compound to enhance or specialize its modulatory effects. By modifying the alkyl chain length or the dicarboxylic acid moiety, it may be possible to create molecules that can fine-tune the activity of specific redox-sensitive enzymes. rsc.org Such modulators could be invaluable tools in biochemical research for controlling enzymatic reactions with high precision. Furthermore, understanding the structure-activity relationship of this compound's interaction with metal ions could inform the design of new biocatalysts with built-in protective mechanisms against oxidative damage, a significant challenge in industrial biocatalysis. srce.hrnih.gov

Biotechnological Applications in Lignocellulose Bioconversion and Biorefinery Processes

The selective lignin (B12514952) degradation facilitated by Ceriporiopsis subvermispora and its metabolites, including this compound, holds immense potential for the lignocellulose biorefinery industry. nih.govnih.govscience.gov The primary bottleneck in converting lignocellulosic biomass to biofuels and other valuable chemicals is the recalcitrance of lignin. nih.govacs.org Fungal pretreatment of biomass with organisms like C. subvermispora has been shown to significantly improve the efficiency of enzymatic saccharification by making the cellulose more accessible. srce.hrscience.govresearchgate.net

Future research should aim to optimize the use of this compound, either directly or through the application of the producing fungus, in industrial-scale biorefinery processes. doi.orgosti.gov Studies have demonstrated that treatment with C. subvermispora can enhance the in vitro gas production from wheat straw, indicating an increase in its digestibility for ruminants, which is another potential application. Furthermore, investigating the synergistic effects of this compound with commercial lignin-degrading enzymes could lead to the development of more effective and cost-efficient enzyme cocktails for biomass conversion. nih.gov The selective delignification offered by this natural compound could reduce the need for harsh chemical pretreatments, leading to a more sustainable and environmentally friendly biorefinery model. acs.org

| Fungus | Substrate | Effect of Fungal Treatment | Reference |

| Ceriporiopsis subvermispora | Wheat Straw | Reduced lignin and hemicellulose content, increased cellulose content and in vitro gas production. | |

| Ceriporiopsis subvermispora | Miscanthus sinensis | Up to 63% w/w delignification and 66% w/w total enzymatic glucose yield. | acs.org |

| Ceriporiopsis subvermispora | Pinus taeda wood chips | Production of manganese-dependent peroxidases (MnPs) and laccases, key lignin-degrading enzymes. | researchgate.netnih.gov |

In-depth Elucidation of Undiscovered Biosynthetic Pathway Enzymes

The biosynthesis of ceriporic acids is proposed to occur via the itaconic acid pathway, involving the condensation of oxaloacetate and an acyl-CoA. asm.orgontosight.aikyoto-u.ac.jp While the general pathway has been outlined, the specific enzymes responsible for the synthesis of this compound in C. subvermispora remain largely uncharacterized. The genome of C. subvermispora is known to contain genes for polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are often involved in the production of secondary metabolites. researchgate.net

A key area for future research is the identification and characterization of the specific PKS or other synthases involved in the formation of the C16 alkenyl side chain of this compound. Furthermore, the enzyme responsible for the trans-configuration of the double bond is yet to be discovered. ontosight.ai The study of the itaconic acid pathway in other fungi, such as Aspergillus terreus, has revealed key enzymes like cis-aconitate decarboxylase. nih.govresearchgate.netgoogle.com Comparative genomics and transcriptomics of C. subvermispora grown under conditions that induce this compound production could help pinpoint the candidate genes. nih.govmdpi.com The discovery and subsequent heterologous expression and characterization of these novel enzymes could provide new biocatalytic tools for the synthesis of itaconic acid derivatives and other valuable organic acids. uniba.ittandfonline.com

| Enzyme Class | Potential Role in this compound Biosynthesis | Reference |

| Polyketide Synthase (PKS) | Synthesis of the C16 alkenyl side chain. | |

| Non-ribosomal peptide synthetase (NRPS)-like enzymes | Potential involvement in the overall biosynthetic pathway. | |

| Aconitate-Δ-isomerase | Potential enzyme for the formation of the itaconate core (based on pathways in other fungi). | researchgate.net |

| trans-Aconitate decarboxylase | Potential enzyme for the formation of the itaconate core (based on pathways in other fungi). | researchgate.net |

Investigation of Synergistic or Antagonistic Interactions with Other Fungal Metabolites in Complex Biological Systems

Fungi in their natural environments exist in complex communities and engage in intricate chemical communication and warfare. researchgate.netnih.gov They produce a diverse array of secondary metabolites to interact with other organisms, including other fungi. nih.gov While the primary role of this compound appears to be related to lignin degradation, its potential involvement in synergistic or antagonistic interactions with other fungal metabolites is an unexplored and intriguing area of research.

Future studies could investigate the metabolic profile of C. subvermispora when co-cultured with other wood-decaying fungi or antagonistic microbes. kyoto-u.ac.jp This could reveal whether the production of this compound is altered in the presence of competitors and if it acts in concert with other secreted compounds to inhibit the growth of rivals or to defend the fungus. For instance, some fungal metabolites can enhance the activity of others, leading to a more potent effect. rsc.org Conversely, antagonistic interactions can also occur. Understanding these complex interactions is fundamental to comprehending the ecological role of this compound and could lead to the discovery of new bioactive compounds or synergistic combinations with applications in biocontrol or biotechnology.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Ceriporic acid D in fungal extracellular extracts?

To detect this compound, researchers should employ liquid chromatography (LC) coupled with mass spectrometry (MS) for precise identification and quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. For physicochemical characterization, pH titration in solvent systems like H₂O/EtOH (1:1 v/v) can determine acid dissociation constants (pKa), as demonstrated in studies on related ceriporic acids .

Q. How can researchers determine the acid dissociation constants (pKa) of this compound?

pKa values are best determined via pH titration in a mixed solvent system (e.g., H₂O/EtOH 1:1 v/v). For ceriporic acid B, pKa₁ and pKa₂ were found to be 4.5 and 8.2, respectively, influenced by alkyl chain stabilization of carboxyl groups. Researchers should replicate this method while adjusting solvent ratios to account for this compound’s unique solubility .

Q. What experimental approaches are used to assess this compound’s role in suppressing hydroxyl radical (•OH) production?

Use in vitro Fenton reaction assays with Fe(III) and reductants like L-cysteine. Measure •OH production via spectrophotometric methods (e.g., thiobarbituric acid reactive substances assay). Include controls with chelators (e.g., NTA, EGTA) to validate Fe(III) coordination as the inhibitory mechanism, as shown in studies on ceriporic acid B .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in data regarding this compound’s interaction with Fe(III)?

Contradictions may arise from varying experimental conditions (e.g., pH, reductant type). To address this:

- Systematically test Fe(III) redox activity under controlled pH and ionic strength.

- Compare results across multiple reductants (e.g., ascorbate vs. L-cysteine).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry .

Q. What methodologies are effective for synthesizing structural analogs of this compound to study structure-function relationships?

Synthesize analogs with modified alkyl chain lengths (e.g., 1-undecene-2,3-dicarboxylic acid, UDA) via carboxylation of terminal alkenes. Compare their surfactant activity, Fe(III) redox inhibition, and •OH suppression efficacy. For ceriporic acid B analogs, chain length was found critical for activity, guiding similar strategies for this compound .

Q. How should researchers optimize experimental designs to study this compound’s role in selective lignin degradation by Ceriporiopsis subvermispora?

- Cultivate fungi under ligninolytic conditions with controlled nitrogen sources (e.g., ammonium oxalate).

- Use anion-exchange chromatography to correlate this compound production with lignin peroxidase (LiP) or manganese peroxidase (MnP) expression.

- Employ isotopic labeling (e.g., ¹³C-glucose) to track metabolic flux toward ceriporic acid biosynthesis .

Q. What strategies ensure reproducibility when investigating this compound’s inhibition of cellulose degradation?

- Standardize fungal growth media (e.g., synthetic medium with 15 mM ammonium oxalate).

- Precisely document redox conditions (e.g., O₂ levels, Fe(II)/Fe(III) ratios).

- Share raw spectral data (NMR, MS) and titration curves to enable replication, as emphasized in reproducibility frameworks .

Data Analysis and Interpretation

Q. How can researchers analyze conflicting data on this compound’s surfactant properties and their biological relevance?

- Use surface tension measurements (e.g., Wilhelmy plate method) to quantify surfactant activity.

- Correlate surfactant capacity with fungal hyphal penetration patterns in lignocellulose substrates.

- Apply multivariate statistical models to distinguish surfactant effects from redox-related inhibition .

Q. What statistical methods are appropriate for comparing this compound’s efficacy across different fungal strains?

- Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare metabolite yields.

- Use principal component analysis (PCA) to cluster strains based on ceriporic acid profiles and lignocellulose degradation efficiency .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

- Feasible: Prioritize analogs with shorter alkyl chains for easier synthesis.

- Novel: Investigate this compound’s potential in mitigating oxidative stress in bioremediation.

- Relevant: Align with sustainable biomaterial development goals. Reference frameworks like PICO (Population: fungal systems; Intervention: ceriporic acid; Comparison: synthetic inhibitors; Outcome: lignin degradation efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.